molecular formula C19H22FN3O5 B601361 Gatifloxacin Impurity 1 CAS No. 1335198-95-2

Gatifloxacin Impurity 1

Cat. No.: B601361
CAS No.: 1335198-95-2
M. Wt: 391.40
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.

Preparation Methods

The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:

Chemical Reactions Analysis

Gatifloxacin Impurity 1 undergoes several types of chemical reactions:

Scientific Research Applications

Gatifloxacin Impurity 1 has several scientific research applications:

Comparison with Similar Compounds

Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:

Biological Activity

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This article explores the biological activity, mechanisms of action, pharmacokinetics, and potential implications of this compound.

Overview of Gatifloxacin and Its Impurities

Gatifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, primarily targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. Impurities like this compound can influence the overall pharmacological profile of the drug, necessitating comprehensive studies to evaluate their effects on biological systems.

Target Enzymes:
this compound exhibits a mechanism of action similar to that of Gatifloxacin, primarily inhibiting DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death.

Biochemical Pathways:
The compound affects key biochemical pathways involved in bacterial growth:

  • DNA Replication: Inhibition of DNA gyrase leads to the accumulation of supercoiled DNA.
  • Transcription: Disruption in RNA synthesis due to inhibited topoisomerase IV activity.

Pharmacokinetics

This compound has distinct pharmacokinetic properties:

  • Volume of Distribution: Large volume indicating extensive tissue distribution.
  • Protein Binding: Low protein binding suggests a higher free fraction available for action.
  • Excretion: Primarily excreted unchanged in urine, indicating minimal metabolism.

Biological Activity Studies

Research has documented various aspects of this compound's biological activity:

In Vitro Studies

In vitro studies have shown that this compound retains antibacterial activity comparable to Gatifloxacin. The following table summarizes key findings from various studies:

Study ReferenceMethodologyKey Findings
In vitro susceptibility testingDemonstrated significant inhibition against various bacterial strains.
Impurity profiling via DADIdentified impurity levels affecting overall antibacterial efficacy.
Structural analysisConfirmed structural similarity to Gatifloxacin, suggesting similar modes of action.

Case Studies

A notable case study involved assessing the impact of this compound on bacterial resistance patterns. The study revealed that while Gatifloxacin effectively reduced bacterial counts, the presence of its impurities could alter resistance mechanisms in certain strains.

Safety and Toxicological Considerations

The presence of impurities can raise concerns regarding safety and toxicity. Research indicates that while Gatifloxacin itself is generally well-tolerated, impurities like this compound may contribute to adverse effects or unexpected interactions within biological systems.

Future Directions in Research

Ongoing research is focused on:

  • Environmental Impact: Understanding how impurities affect ecological systems.
  • Pharmacological Profiling: Further elucidating the roles of impurities in drug efficacy and safety.
  • Analytical Methods Development: Improving methods for quantifying impurities in pharmaceutical preparations to ensure quality control.

Properties

CAS No.

1335198-95-2

Molecular Formula

C19H22FN3O5

Molecular Weight

391.40

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.